Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
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Overview
Description
Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate typically involves the reaction of 2,3-butanedione with 2-aminopropanediamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted pyrazine derivatives .
Scientific Research Applications
Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid: A closely related compound with similar structural features and chemical properties.
3-Hydroxy-5,6-dimethylpyrazine-2-carboxamide: Another related compound used in similar research applications.
Methyl 3,3-dimethyl-5-oxohexanoate: A structurally similar compound with different functional groups and applications.
Uniqueness
Methyl 3,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62025-74-5 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-4-6(8(12)13-3)9-5(2)7(11)10-4/h1-3H3,(H,10,11) |
InChI Key |
FMHVFMBLJVLIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C)C(=O)OC |
Origin of Product |
United States |
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